molecular formula C19H28N2O4S B4621589 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane

1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane

Cat. No.: B4621589
M. Wt: 380.5 g/mol
InChI Key: IXVWLFCPNVFRFT-UHFFFAOYSA-N
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Description

1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane is a useful research compound. Its molecular formula is C19H28N2O4S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.17697855 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionic Liquids and Room Temperature Solvents

The synthesis of azepanium ionic liquids from azepane, a seven-member alicyclic secondary amine, highlights the utility of such structures in creating new families of room temperature ionic liquids. These compounds are produced through reactions with 1-bromoalkanes or 1-bromoalkoxyalkanes, leading to tertiary and quaternary azepanium salts with potential applications in green chemistry due to their wide electrochemical windows and reduced viscosities. This suggests potential environmental benefits by mitigating disposal issues related to the coproducts of diamine production in the polyamide industry (Belhocine et al., 2011).

Polyelectrolyte Membranes for Fuel Cells

Research on sulfonated poly(arylene ether sulfone) copolymers, which include methoxy groups, indicates their promising properties as polyelectrolyte membrane materials for fuel cell applications. These materials show high proton conductivity, suggesting that similar chemical functionalities could contribute to advancements in renewable energy technologies (Kim et al., 2008).

Synthesis of N-Heterocycles

The use of α-phenylvinylsulfonium salts in synthesizing N-heterocycles, including azepines, demonstrates the chemical versatility of compounds with similar structures. This method offers a concise approach to creating C-substituted morpholines, piperazines, and azepines with high levels of regio- and diastereoselectivity, which could be relevant in pharmaceutical synthesis and materials science (Matlock et al., 2015).

Polymorphism in Drug Development

Studies on ASP3026, a compound with structural similarities, including the methoxyphenyl and piperidinyl groups, focus on controlling polymorphism and monitoring solution structures via Raman spectroscopy. These investigations are crucial in pharmaceutical development, ensuring the stability and efficacy of solid drug formulations (Takeguchi et al., 2015).

Properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-25-17-10-9-16(19(22)20-11-5-4-6-12-20)15-18(17)26(23,24)21-13-7-2-3-8-14-21/h9-10,15H,2-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVWLFCPNVFRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.